Methyl 4,5,6-trichloropicolinate

Process Chemistry C–H Borylation Regioselectivity

Methyl 4,5,6-trichloropicolinate (CAS 496849-76-4, MFCD20129732) is a chlorinated pyridine-2-carboxylate ester with molecular formula C7H4Cl3NO2 and molecular weight 240.47 g/mol. It features three chlorine atoms at the 4-, 5-, and 6-positions of the pyridine ring, conferring distinct electronic and steric properties that dictate its reactivity profile.

Molecular Formula C7H4Cl3NO2
Molecular Weight 240.5 g/mol
Cat. No. B8588146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5,6-trichloropicolinate
Molecular FormulaC7H4Cl3NO2
Molecular Weight240.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C(=C1)Cl)Cl)Cl
InChIInChI=1S/C7H4Cl3NO2/c1-13-7(12)4-2-3(8)5(9)6(10)11-4/h2H,1H3
InChIKeyFRWLPOFCVNVPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,5,6-trichloropicolinate: A Versatile Chlorinated Pyridine Building Block for Pharmaceutical Intermediates and Agrochemical Synthesis


Methyl 4,5,6-trichloropicolinate (CAS 496849-76-4, MFCD20129732) is a chlorinated pyridine-2-carboxylate ester with molecular formula C7H4Cl3NO2 and molecular weight 240.47 g/mol [1]. It features three chlorine atoms at the 4-, 5-, and 6-positions of the pyridine ring, conferring distinct electronic and steric properties that dictate its reactivity profile . The compound serves as a key building block in organic synthesis, particularly as a precursor to 4-amino-5-fluoro-3-halo-6-(substituted)picolinates via sequential halogen exchange, amination, and transition-metal-assisted coupling reactions [2]. Its utility spans pharmaceutical impurity reference standards (identified as Regorafenib Impurity 50) and agrochemical intermediate applications.

Why Methyl 4,5,6-Trichloropicolinate Cannot Be Interchanged with Generic Picolinate Analogs in Regulated Research Applications


Despite sharing a common picolinate core, substitution of methyl 4,5,6-trichloropicolinate with structurally similar analogs introduces critical divergences in reactivity, regulatory identity, and synthetic utility that preclude generic interchange. The precise 4,5,6-trichloro substitution pattern governs regioselectivity in downstream functionalization reactions [1]; alternative regioisomers (e.g., 3,4,5-trichloropicolinate) exhibit fundamentally different electronic environments and steric accessibility . Furthermore, replacement of a single chlorine with an amino group yields methyl 4-amino-3,5,6-trichloropicolinate (picloram-methyl), which carries a distinct CAS registry (14143-55-6), substantially higher molecular weight (255.5 vs. 240.5 g/mol), and divergent biological activity profiles [2]. For pharmaceutical impurity applications, the specific CAS identity (496849-76-4) and molecular formula (C7H4Cl3NO2) are non-negotiable requirements for reference standard compliance under ICH guidelines .

Methyl 4,5,6-Trichloropicolinate: Direct Comparative Evidence for Scientific Selection in Process Chemistry and Impurity Control


Ir-Catalyzed C–H Borylation Route Achieves >150:1 Regioselectivity and >30-Fold Impurity Reduction Versus Traditional Chlorination

The Ir-catalyzed C–H borylation/chlorodeborylation process for methyl 4,5,6-trichloropicolinate demonstrates regioselectivity exceeding 150:1, enabling exclusive functionalization at the desired position [1]. Critically, the impurity from product dechlorination is reduced by greater than 30-fold to less than 0.4% compared to conventional chlorination methods, a quantitative improvement that directly impacts downstream product purity and process economics [1]. The process operates with catalyst loadings as low as 0.0005 equivalents of [Ir(OMe)cod]2 and achieves 75% overall yield at 46 mmol scale, with demonstrated catalyst and ligand recycling capability [1].

Process Chemistry C–H Borylation Regioselectivity Impurity Control

Dechlorination Impurity Suppression: >30-Fold Reduction to <0.4% Versus Baseline Chlorination Protocols

In the CuCl2-mediated chlorodeborylation step of the optimized process, the impurity arising from undesired protodeborylation is suppressed to negligible levels, and the dechlorination impurity is reduced by greater than 30-fold to less than 0.4% [1]. This represents a substantial improvement over traditional chlorination approaches, which typically generate 5–15% dechlorination byproducts that require extensive purification [1]. The combined reduction in both protodeborylation and dechlorination impurities enables direct use of the product in subsequent steps without additional chromatography [1].

Process Chemistry Impurity Profiling Chlorodeborylation Quality Control

Physicochemical Differentiation: Molecular Weight and Lipophilicity Contrast with Amino-Substituted Analog Picloram-Methyl

Methyl 4,5,6-trichloropicolinate (C7H4Cl3NO2, MW 240.47 g/mol, XLogP3 3.3) differs fundamentally from its amino-substituted analog methyl 4-amino-3,5,6-trichloropicolinate (picloram-methyl, C7H5Cl3N2O2, MW 255.49 g/mol) [1][2]. The absence of the 4-amino group in the target compound reduces hydrogen-bonding capacity (HBD count = 0 vs. 2) and increases lipophilicity by approximately 0.5–1.0 logP units . This difference alters membrane permeability, metabolic stability, and environmental fate profiles, making the two compounds non-interchangeable in agrochemical formulation or pharmaceutical lead optimization [2].

Physicochemical Properties SAR Analysis Lipophilicity Agrochemical Intermediates

Regorafenib Impurity Reference Standard: Defined Identity and Purity Requirements for ANDA/DMF Submissions

Methyl 4,5,6-trichloropicolinate is cataloged as Regorafenib Impurity 50 and supplied with Certificates of Analysis documenting purity ≥98% (HPLC) and full structural characterization (NMR, MS) . For ANDA and DMF submissions, impurity reference standards must possess defined identity, purity, and stability data meeting ICH Q3A/Q3B guidelines . Generic or unspecified picolinate derivatives lack the required documentation trail and regulatory acceptance for use as impurity markers in pharmaceutical quality control, making the specific compound with CAS 496849-76-4 irreplaceable in this context .

Pharmaceutical Impurities Reference Standards Regulatory Compliance ANDA Submissions

Synthetic Yield Benchmarking: 75% Overall Yield at 46 mmol Scale with Catalyst Recyclability

The optimized Ir-catalyzed process achieves 75% overall isolated yield of methyl 4,5,6-trichloropicolinate at a 46 mmol demonstration scale [1]. This yield compares favorably with alternative routes starting from 3,4,5,6-tetrachloropicolinic acid, which report yields of 30–50% for the acid intermediate (with additional esterification steps required) [2]. Furthermore, the Ir catalyst and dtbpy ligand can be directly recycled and reused after simple filtration, offering significant economic benefits and process simplification relative to non-recyclable catalytic systems [1].

Process Scale-Up Catalyst Recycling Yield Optimization Cost Efficiency

Biological Activity Differentiation: CD38 Inhibition IC50 = 19 μM Provides a Baseline for Structure-Activity Comparison

Methyl 4,5,6-trichloropicolinate exhibits inhibition of human CD38 extracellular domain with an IC50 of 1.90E+4 nM (19 μM) in a colorimetric assay using CHAPS and NAD [1]. While this potency is modest, it establishes a quantifiable baseline for structure-activity relationship (SAR) studies comparing chloro-substituted picolinates with amino-substituted analogs. Picloram-methyl (4-amino analog) exhibits distinct biological profiles including fatty acid transport inhibition and antimicrobial activity , highlighting how the 4-chloro versus 4-amino substitution dictates target engagement and functional readouts [2].

Enzyme Inhibition CD38 SAR Drug Discovery

Optimal Research and Industrial Applications for Methyl 4,5,6-Trichloropicolinate Based on Quantified Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Regorafenib Quality Control and ANDA Submissions

As Regorafenib Impurity 50 with defined CAS 496849-76-4 and ≥98% HPLC purity , methyl 4,5,6-trichloropicolinate serves as an essential reference standard for HPLC method validation, stability studies, and quality control release testing of regorafenib drug substance and finished product . The compound's documented identity, purity, and stability data meet ICH Q3A/Q3B requirements for ANDA and DMF submissions, making it non-substitutable with generic picolinate derivatives that lack the requisite certification . Procurement of the correct impurity standard is mandatory for regulatory compliance and method reproducibility.

Agrochemical Intermediate for 4-Amino-5-Fluoro-3-Halo-6-(Substituted)Picolinate Herbicides

Methyl 4,5,6-trichloropicolinate is a key starting material for the patented synthesis of 4-amino-5-fluoro-3-halo-6-(substituted)picolinates, a class of herbicides with demonstrated broad-spectrum weed control . The sequential halogen exchange, amination, and transition-metal-assisted coupling steps rely on the precise 4,5,6-trichloro substitution pattern; alternative regioisomers (e.g., 3,4,5-trichloropicolinate) would yield incorrect substitution patterns in the final active ingredient . The high-yield (75%), low-impurity (<0.4% dechlorination) Ir-catalyzed process described by Li et al. provides a cost-effective route to this intermediate at scale.

Structure-Activity Relationship Studies in CD38 Inhibitor and Kinase Modulator Discovery

With a quantified CD38 inhibition IC50 of 19 μM , methyl 4,5,6-trichloropicolinate provides a measurable baseline for SAR exploration of chlorinated picolinate scaffolds in enzyme inhibitor discovery. The absence of the 4-amino group (present in picloram-methyl) alters both physicochemical properties (XLogP3 3.3 vs. ~2.5–2.8; HBD 0 vs. 2) and biological activity profiles, enabling researchers to systematically probe the impact of chloro-versus-amino substitution on target engagement, cellular permeability, and metabolic stability . This differentiated profile supports rational selection of the compound for hit-to-lead and lead optimization campaigns.

Process Chemistry Development and Catalyst Optimization Studies

The Ir-catalyzed C–H borylation/chlorodeborylation route to methyl 4,5,6-trichloropicolinate exemplifies state-of-the-art methodology for late-stage functionalization of heteroaromatic systems . Key features—including >150:1 regioselectivity, 0.0005 equiv catalyst loading, >30-fold impurity reduction, and demonstrated catalyst/ligand recyclability —provide a benchmark case study for process chemists developing scalable routes to polyhalogenated heterocycles. The compound's defined physicochemical properties (MW 240.47, XLogP3 3.3, TPSA 39.2 Ų) also make it suitable for studies of extraction efficiency, crystallization optimization, and impurity fate-and-purge investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4,5,6-trichloropicolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.